Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-
Overview
Description
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- is a brominated aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of three bromine atoms and a chloro-propenyl group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 1,3,5-tribromobenzene, followed by a nucleophilic substitution reaction with 2-chloro-2-propenyl alcohol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chloro-propenyl group can undergo oxidation to form epoxides or reduction to form corresponding alcohols.
Addition Reactions: The double bond in the chloro-propenyl group can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used for substitution reactions.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen gas and metal catalysts are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, epoxides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- involves its interaction with molecular targets through its bromine and chloro-propenyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromobenzene: Lacks the chloro-propenyl group, making it less reactive in certain chemical reactions.
2,4,6-Tribromoanisole: Contains a methoxy group instead of the chloro-propenyl group, leading to different reactivity and applications.
2-Bromo-1,3,5-trimethylbenzene: Contains methyl groups instead of bromine atoms, resulting in different chemical properties.
Uniqueness
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- is unique due to the presence of both bromine atoms and a chloro-propenyl group, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
IUPAC Name |
1,3,5-tribromo-2-(2-chloroprop-2-enoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3ClO/c1-5(13)4-14-9-7(11)2-6(10)3-8(9)12/h2-3H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZOEGPMOYIENZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=C(C=C1Br)Br)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30748463 | |
Record name | 1,3,5-Tribromo-2-[(2-chloroprop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30748463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88486-70-8 | |
Record name | 1,3,5-Tribromo-2-[(2-chloroprop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30748463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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